N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide: is a complex organic compound that features a unique structure combining adamantane, pyridine, and thieno moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the pyridine and thieno moieties. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: In chemistry, N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas .
Industry: In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.
Thienopyridine derivatives: These compounds, like clopidogrel and prasugrel, are known for their antiplatelet activity.
Uniqueness: What sets this compound apart is its combination of structural elements from adamantane, pyridine, and thieno moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-adamantyl)-6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3OS/c23-22(24,25)16-13-2-1-3-14(13)27-20-15(16)17(26)18(30-20)19(29)28-21-7-10-4-11(8-21)6-12(5-10)9-21/h10-12H,1-9,26H2,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLQPZAIJRTWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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